Propanal,3-(1,1-dimethylethoxy)-
Description
Propanal,3-(1,1-dimethylethoxy)- (CAS 104513-14-6) is an aldehyde derivative featuring a tert-butoxy (1,1-dimethylethoxy) substituent at the third carbon of the propanal backbone. Its molecular formula is C₇H₁₄O₂, with a molecular weight of 130.18 g/mol. The tert-butoxy group imparts steric hindrance and stability, making this compound useful in organic synthesis as a protected aldehyde intermediate. Its reactivity is dominated by the aldehyde functional group, which participates in nucleophilic additions and oxidation reactions .
Properties
IUPAC Name |
1-(3,3-diethoxypropoxy)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3/c1-4-7-9-12-10-8-11(13-5-2)14-6-3/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFUMEMIRYCIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721165 | |
| Record name | 1-(3,3-Diethoxypropoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104513-14-6 | |
| Record name | 1-(3,3-Diethoxypropoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanal,3-(1,1-dimethylethoxy)- can be synthesized through several methods. One common approach involves the reaction of 1-butanol with 3,3-diethoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of Propanal,3-(1,1-dimethylethoxy)- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanal,3-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the diethoxypropoxy group with other functional groups using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone under reflux conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted butane derivatives.
Scientific Research Applications
Propanal,3-(1,1-dimethylethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanal,3-(1,1-dimethylethoxy)- involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, influencing biological processes and industrial applications.
Comparison with Similar Compounds
Functional Group and Structural Variations
The tert-butoxy group is a common substituent in industrial and research applications. Below is a comparative analysis of Propanal,3-(1,1-dimethylethoxy)- with analogous compounds:
Physicochemical Properties
- Solubility: Propanal,3-(1,1-dimethylethoxy)- is moderately soluble in polar aprotic solvents (e.g., DMF) but less so in water due to the bulky tert-butoxy group. In contrast, the propanol derivative (C₉H₂₀O₃) exhibits higher water solubility .
- Stability : The tert-butoxy group in Propanal,3-(1,1-dimethylethoxy)- provides steric protection, reducing unwanted side reactions. The propene analog (C₇H₁₄O) is more prone to radical-initiated polymerization .
Research and Regulatory Considerations
- Toxicity: Limited data exist for Propanal,3-(1,1-dimethylethoxy)-, but tert-butoxy-containing compounds generally exhibit low acute toxicity. The propanol derivative (C₉H₂₀O₃) is regulated under significant new use rules (SNURs) for industrial applications .
- Environmental Impact : The tert-butoxy group’s stability may lead to persistence in environmental matrices, necessitating biodegradation studies .
Biological Activity
Propanal, 3-(1,1-dimethylethoxy)-, also known by its chemical structure C11H24O3, has garnered attention for its potential biological activity. This compound is characterized by a propanal backbone and a dimethylethoxy group, which contribute to its unique properties and interactions within biological systems. Understanding its biological activity is crucial for exploring its applications in pharmacology and organic synthesis.
- Molecular Formula : C11H24O3
- Molecular Weight : Approximately 204.31 g/mol
- SMILES Notation : CCCCOCCC(OCC)OCC
- InChI Key : BEFUMEMIRYCIEE-UHFFFAOYSA-N
Biological Activity Overview
Research into the biological activity of Propanal, 3-(1,1-dimethylethoxy)- has indicated several potential interactions with biological systems:
- Enzyme Interaction : Preliminary studies suggest that this compound may influence enzyme activity, potentially acting as a modulator in metabolic pathways. Specific interactions with enzymes involved in drug metabolism have been noted, which could inform its therapeutic applications .
- Neuroprotective Effects : A study evaluating neuroprotective activity in cell culture models has shown that compounds similar to Propanal, 3-(1,1-dimethylethoxy)- exhibit protective effects against glutamate-induced toxicity in neuronal cells. This suggests a potential role in neuroprotection .
Case Study 1: Neuroprotective Activity
A study conducted on various compounds indicated that Propanal derivatives demonstrated significant neuroprotective effects when tested on HT-22 hippocampal neurons. The cells were treated with glutamate and the test compounds at concentrations of 100 nM or 1 μM for 24 hours. The results were measured using a fluorescence assay to determine cell viability. The findings highlighted the potential of these compounds to mitigate neuronal damage .
Case Study 2: Enzyme Modulation
In another investigation focused on the modulation of enzyme activity, Propanal, 3-(1,1-dimethylethoxy)- was assessed for its ability to interact with key metabolic enzymes. The results suggested that the compound could selectively bind to certain enzyme targets, indicating its utility in drug development aimed at enhancing or inhibiting specific metabolic pathways .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
